Diethyl hexylmalonate

CAS No.: 5398-10-7

Cat. No.: VC3907281

Molecular Formula: C13H24O4

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5398-10-7 |

|---|---|

| Molecular Formula | C13H24O4 |

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | diethyl 2-hexylpropanedioate |

| Standard InChI | InChI=1S/C13H24O4/c1-4-7-8-9-10-11(12(14)16-5-2)13(15)17-6-3/h11H,4-10H2,1-3H3 |

| Standard InChI Key | HSHMTDVEKPAEGS-UHFFFAOYSA-N |

| SMILES | CCCCCCC(C(=O)OCC)C(=O)OCC |

| Canonical SMILES | CCCCCCC(C(=O)OCC)C(=O)OCC |

| Boiling Point | 269.0 °C |

Introduction

Chemical Identification and Structure

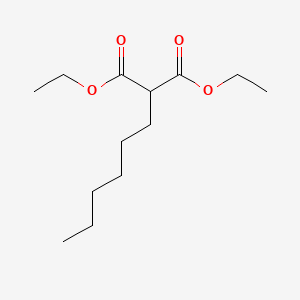

Diethyl hexylmalonate, systematically named diethyl 2-hexylpropanedioate, has the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol . Its structure features a malonic acid backbone substituted with a hexyl group at the central carbon and two ethyl ester groups (Figure 1).

Key identifiers:

-

IUPAC Name: Diethyl 2-hexylpropanedioate

-

SMILES: CCCCCCC(C(=O)OCC)C(=O)OCC

Synthesis Methods

Diethyl hexylmalonate is typically synthesized via alkylation of diethyl malonate with a hexyl halide under basic conditions. Two primary routes are documented:

Alkylation with Bromohexane

A patent (CN105646217A) outlines a catalyst-free method using:

-

Sodium ethoxide (generated from sodium and ethanol).

-

Diethyl malonate and 1-bromohexane in a molar ratio of 1:1.1.

-

Reflux at 80–85°C for 2–2.5 hours, yielding 79% after purification .

Substitution with 1,6-Dibromohexane

An alternative approach (CN113087623A) involves reacting 1,6-dibromohexane with diethyl malonate in the presence of sodium methoxide, followed by hydrolysis and decarboxylation to yield 8-bromooctanoic acid as an intermediate .

Table 1: Optimal synthesis conditions

| Parameter | Value |

|---|---|

| Temperature | 80–85°C |

| Reaction Time | 2–2.5 hours |

| Molar Ratio (Malonate:Halide) | 1:1.1 |

| Yield | 79% |

Physicochemical Properties

Diethyl hexylmalonate is a colorless liquid with the following characteristics :

Table 2: Physical properties

| Property | Value |

|---|---|

| Density (20°C) | 0.975 g/cm³ |

| Boiling Point | 269°C |

| Refractive Index (n²⁰/D) | 1.438 |

| Flash Point | 122.7°C |

| Solubility | Immiscible in water; soluble in organic solvents (e.g., toluene, ethanol) |

Chemical Reactivity

As a malonate ester, diethyl hexylmalonate participates in reactions typical of β-keto esters:

Alkylation

The α-hydrogens are acidic (pKa ~13), enabling deprotonation with strong bases (e.g., NaOEt) to form enolates, which react with alkyl halides .

Hydrolysis and Decarboxylation

Under acidic or basic conditions, hydrolysis yields 2-hexylmalonic acid, which decarboxylates to octanoic acid derivatives .

Macrocyclic Synthesis

In a patented method (US7060818B2), malonate derivatives serve as linkers in macrocyclic tetraamido compounds, highlighting utility in coordination chemistry .

Applications

Pharmaceutical Intermediates

Diethyl hexylmalonate is a precursor in synthesizing branched carboxylic acids and heterocyclic compounds. For example, 4-ethyloctanoic acid, a flavor compound, is derived via alkylation and decarboxylation .

Polymer Chemistry

Its ester groups facilitate use in cross-linking agents for resins and elastomers, enhancing thermal stability .

Agrochemicals

The hexyl chain imparts lipophilicity, making it suitable for pesticide formulations targeting lipid-rich pests .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume